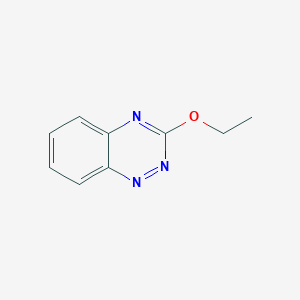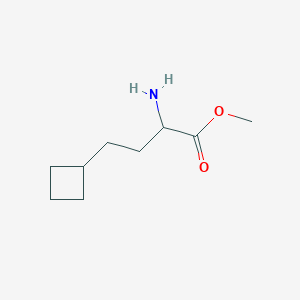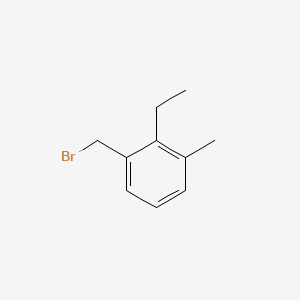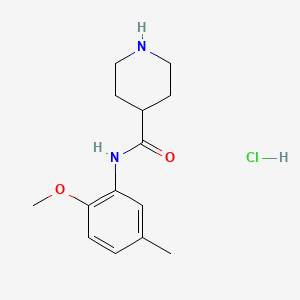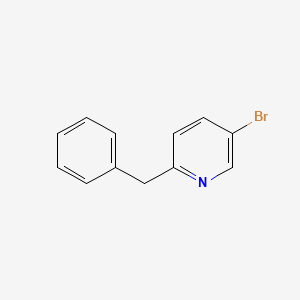
(E)-3-(2-Hydroxy-4-methylphenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2-Hydroxy-4-methylphenyl)acrylic acid is an organic compound that belongs to the class of phenylacrylic acids It is characterized by the presence of a hydroxy group and a methyl group attached to the phenyl ring, along with an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Hydroxy-4-methylphenyl)acrylic acid can be achieved through several synthetic routes. One common method involves the oxidative coupling of phenolic compounds. This process typically requires the use of catalysts and specific reaction conditions to ensure the desired product is obtained . Another approach involves the use of bio-based molecules derived from lignocellulosic biomass, which can be converted into acrylates through various synthetic pathways .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that utilize renewable sources such as lignocellulosic material. These processes are designed to be environmentally friendly and sustainable, addressing contemporary issues related to fossil fuel depletion and climate change .
化学反应分析
Types of Reactions
(E)-3-(2-Hydroxy-4-methylphenyl)acrylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or other oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products such as alcohols.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
科学研究应用
(E)-3-(2-Hydroxy-4-methylphenyl)acrylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Medicine: It is being explored for its potential therapeutic properties, including its use in drug development and delivery systems.
作用机制
The mechanism of action of (E)-3-(2-Hydroxy-4-methylphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of specific enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects .
相似化合物的比较
(E)-3-(2-Hydroxy-4-methylphenyl)acrylic acid can be compared with other similar compounds, such as:
(E)-3-(4-Methoxyphenyl)acrylic acid: This compound has a methoxy group instead of a hydroxy group, which may result in different chemical and biological properties.
(E)-3-(3-Hydroxy-4-methoxyphenyl)acrylic acid:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
属性
分子式 |
C10H10O3 |
|---|---|
分子量 |
178.18 g/mol |
IUPAC 名称 |
(E)-3-(2-hydroxy-4-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O3/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-4+ |
InChI 键 |
IFFUCWZWPUASSZ-SNAWJCMRSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)/C=C/C(=O)O)O |
规范 SMILES |
CC1=CC(=C(C=C1)C=CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


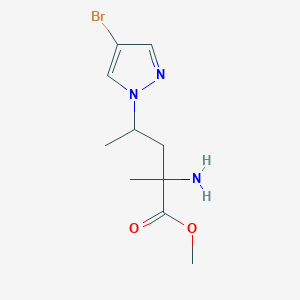
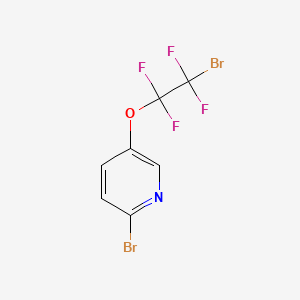
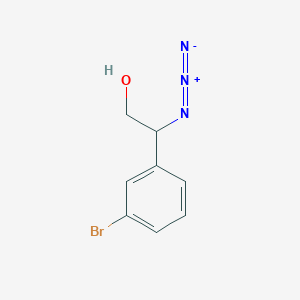
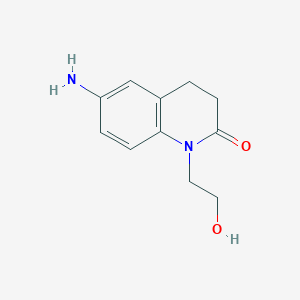
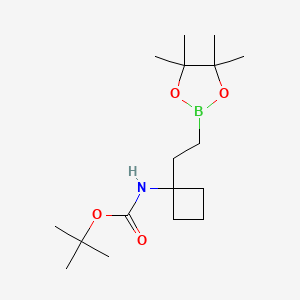
![N-[(1,3-benzothiazol-2-yl)methyl]-4-(3-chloro-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B13546214.png)

![2-[5-(Cyanomethyl)thiophen-3-yl]aceticacid](/img/structure/B13546220.png)
